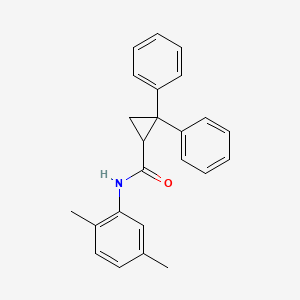![molecular formula C25H36N2O2 B5136023 N-[1-(1-adamantyl)-2-(hexylamino)-2-oxoethyl]benzamide](/img/structure/B5136023.png)
N-[1-(1-adamantyl)-2-(hexylamino)-2-oxoethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(1-adamantyl)-2-(hexylamino)-2-oxoethyl]benzamide is a complex organic compound characterized by the presence of an adamantane moiety, a hexylamino group, and a benzamide structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-adamantyl)-2-(hexylamino)-2-oxoethyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1-adamantanecarboxylic acid with hexylamine to form an intermediate amide. This intermediate is then reacted with benzoyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-pressure reactions, use of catalysts, and continuous flow reactors can be employed to scale up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(1-adamantyl)-2-(hexylamino)-2-oxoethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized using strong oxidizing agents.
Reduction: The carbonyl group in the benzamide structure can be reduced to an alcohol.
Substitution: The hexylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield adamantanone derivatives, while reduction of the benzamide carbonyl group can produce benzyl alcohol derivatives .
Applications De Recherche Scientifique
N-[1-(1-adamantyl)-2-(hexylamino)-2-oxoethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of N-[1-(1-adamantyl)-2-(hexylamino)-2-oxoethyl]benzamide involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the bioactivity of compounds by increasing their stability and reducing toxicity. The hexylamino group can interact with biological receptors, while the benzamide structure may facilitate binding to enzymes or other proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[1-(1-adamantyl)-2-(cyclohexylamino)-2-oxoethyl]benzamide: Similar structure but with a cyclohexylamino group instead of a hexylamino group.
N-[1-(1-adamantyl)-2-(methylamino)-2-oxoethyl]benzamide: Contains a methylamino group instead of a hexylamino group.
Uniqueness
N-[1-(1-adamantyl)-2-(hexylamino)-2-oxoethyl]benzamide is unique due to the presence of the hexylamino group, which can impart different chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
N-[1-(1-adamantyl)-2-(hexylamino)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O2/c1-2-3-4-8-11-26-24(29)22(27-23(28)21-9-6-5-7-10-21)25-15-18-12-19(16-25)14-20(13-18)17-25/h5-7,9-10,18-20,22H,2-4,8,11-17H2,1H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRXUNNDBUWNII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=O)C(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5135942.png)
![1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-L-prolinamide](/img/structure/B5135951.png)
![1-(3,4-dichlorophenyl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone;hydrobromide](/img/structure/B5135956.png)
![5-[(2-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5135969.png)
![9-(3-bromo-4-hydroxy-5-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B5135986.png)
![N-[[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]carbamothioyl]-2-methoxybenzamide](/img/structure/B5136006.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-4-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B5136008.png)
![4-[allyl(methylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide](/img/structure/B5136015.png)
![(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-1-(3-nitrophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5136029.png)
![N-(4-butoxyphenyl)-8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carbothioamide](/img/structure/B5136034.png)
![5-[6-(4-benzyl-1-piperidinyl)-3-pyridazinyl]-2-methylbenzenesulfonamide](/img/structure/B5136038.png)
![ethyl 2-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5136042.png)


